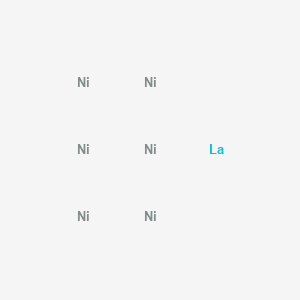
Lanthanum--nickel (1/6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum–nickel (1/6), also known as lanthanum pentanickel, is an intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. It has the chemical formula LaNi₅ and is known for its hexagonal crystal structure, which belongs to the CaCu₅ type. This compound is notable for its hydrogen storage capacity and its use in various catalytic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum–nickel (1/6) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lanthanum and nickel metals at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
La+5Ni→LaNi5
The reaction is carried out at temperatures ranging from 800°C to 1000°C .
Industrial Production Methods
Industrial production of lanthanum–nickel (1/6) often involves the use of high-purity lanthanum and nickel powders. These powders are mixed in stoichiometric ratios and subjected to high-temperature sintering. The sintering process is conducted in a controlled atmosphere to ensure the purity of the final product. The resulting alloy is then cooled and processed into the desired form .
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum–nickel (1/6) undergoes several types of chemical reactions, including:
Hydrogenation: It can absorb hydrogen to form hydrides, such as LaNi₅H₆.
Oxidation: It can be oxidized by air at temperatures above 200°C.
Acid Reactions: It reacts with acids like hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas at slightly elevated pressures and low temperatures.
Oxidation: Exposure to air or oxygen at high temperatures.
Acid Reactions: Concentrated acids at room temperature or slightly elevated temperatures.
Major Products Formed
Hydrogenation: Lanthanum–nickel hydride (LaNi₅H₆).
Oxidation: Lanthanum oxide and nickel oxide.
Acid Reactions: Lanthanum salts and nickel salts.
Aplicaciones Científicas De Investigación
Lanthanum–nickel (1/6) has a wide range of scientific research applications, including:
Hydrogen Storage: It is used as a hydrogen storage material due to its ability to absorb and release hydrogen efficiently.
Catalysis: It serves as a catalyst in hydrogenation reactions and other chemical processes.
Electrochemical Applications: It is used in the development of electrodes for batteries and fuel cells.
Magnetic Materials:
Mecanismo De Acción
The mechanism by which lanthanum–nickel (1/6) exerts its effects is primarily related to its ability to interact with hydrogen. The compound can absorb hydrogen to form hydrides, which can then release hydrogen under specific conditions. This reversible hydrogen absorption and desorption process is facilitated by the unique crystal structure of the compound, which provides suitable sites for hydrogen atoms to occupy .
Comparación Con Compuestos Similares
Similar Compounds
Lanthanum–nickel (2/7): Another intermetallic compound with a different stoichiometric ratio.
Lanthanum–nickel (1/2): A compound with a higher nickel content.
Lanthanum–nickel (3/1): A compound with a higher lanthanum content.
Uniqueness
Lanthanum–nickel (1/6) is unique due to its high hydrogen storage capacity and its specific crystal structure, which allows for efficient hydrogen absorption and desorption. This makes it particularly valuable for applications in hydrogen storage and catalysis .
Propiedades
Número CAS |
380650-54-4 |
|---|---|
Fórmula molecular |
LaNi6 |
Peso molecular |
491.07 g/mol |
Nombre IUPAC |
lanthanum;nickel |
InChI |
InChI=1S/La.6Ni |
Clave InChI |
ZHVXSJYAKXKJGB-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





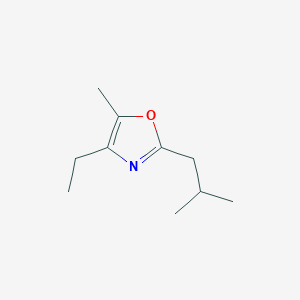


![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
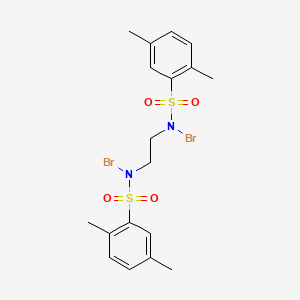
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)

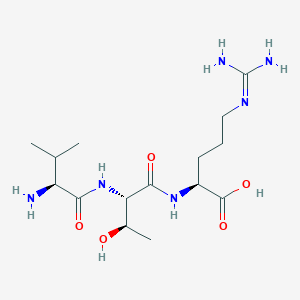
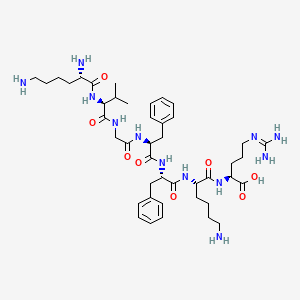
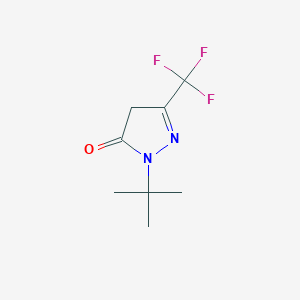
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
